N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline core fused with a benzoyl group at the 2-position and a cyclopropanecarboxamide substituent at the 7-position. The tetrahydroisoquinoline moiety provides a rigid, planar structure that may enhance binding affinity in biological systems, while the cyclopropane ring introduces steric constraints and metabolic stability.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(15-6-7-15)21-18-9-8-14-10-11-22(13-17(14)12-18)20(24)16-4-2-1-3-5-16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJPRFZWUYLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the Bischler-Napieralski reaction, which is used to construct the tetrahydroisoquinoline core . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3), to form the tetrahydroisoquinoline ring system.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and infections.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, which can lead to neuroprotective effects. Additionally, its antimicrobial activity is thought to result from the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other cyclopropanecarboxamide derivatives, which are notable for their diverse bioactivities and synthetic versatility. Below is a comparative analysis based on structural features, synthetic methodologies, and reported applications.
Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives
Key Observations:
Structural Diversity: The target compound’s tetrahydroisoquinoline core distinguishes it from simpler aryl-substituted analogs like N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide, which features a pyrazole group. The larger, nitrogen-containing scaffold in the target compound may enhance interactions with biological targets, such as enzymes or receptors . In contrast, N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide incorporates a 4-methoxyphenoxy group, which could improve solubility or modulate electronic properties compared to the benzoyl-substituted tetrahydroisoquinoline derivative .
Synthetic Accessibility: The synthesis of N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide achieved a 78% yield via a stereoselective procedure (Procedure B), highlighting the feasibility of cyclopropane functionalization under mild conditions. The high diastereomer ratio (23:1) suggests excellent stereochemical control, a critical factor for bioactive compound development . No synthetic details are available for the target compound, but analogous methods (e.g., cyclopropanation or amide coupling) are likely applicable.
Biological Relevance: N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide is reported as a novel bioherbicidal agent, indicating that cyclopropanecarboxamide derivatives may disrupt plant-specific metabolic pathways. The pyrazole group in this compound could act as a hydrogen-bond acceptor or participate in π-π stacking interactions .
Table 2: Hypothetical Properties Based on Structural Analogues
| Property | Target Compound | N-[4-(3-methylpyrazole)phenyl] Derivative | N,N-Diethyl-4-methoxyphenoxy Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~363 (estimated) | ~257 | ~385 |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 | ~3.1 |
| Metabolic Stability | High (cyclopropane rigidity) | Moderate | High (methoxy group) |
Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic compound derived from the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a tetrahydroisoquinoline core linked to a cyclopropanecarboxamide moiety, contributing to its unique pharmacological profile.
The biological activity of this compound primarily involves interaction with various neurotransmitter receptors and enzymes. Its mechanism includes:
- Modulation of Neurotransmitter Receptors : The tetrahydroisoquinoline structure allows for binding to dopamine and serotonin receptors, which can influence mood and cognitive functions.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurodegenerative pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Biological Activities
Research indicates that compounds similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl) have shown various biological activities:
- Anticancer Effects : Isoquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar tetrahydroisoquinoline derivatives in a mouse model of Parkinson's disease. The results indicated significant improvement in motor function and reduced neuronal loss in treated groups compared to controls .
- Antitumor Activity : In vitro studies on human breast cancer cells revealed that the compound induced cell cycle arrest and apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
